(2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol
Description
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C16H15NO4/c1-19-14-6-4-11(8-15(14)20-2)16-17-12-7-10(9-18)3-5-13(12)21-16/h3-8,18H,9H2,1-2H3 |
InChI Key |
WESIWQBUGGYUEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CO)OC |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
The benzoxazole core is typically constructed via condensation of 2-hydroxyaniline derivatives with aromatic aldehydes, followed by oxidative cyclization. For the target compound, 5-amino-2-hydroxybenzyl alcohol serves as the starting material. Reaction with 3,4-dimethoxybenzaldehyde in ethanol under reflux forms the imine intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) induces cyclization to yield the benzoxazole ring .
Reaction Conditions :
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (78°C)
-
Oxidizing Agent: DDQ (1.2 equiv.)
-
Time: 12–24 hours
This method, adapted from the synthesis of analogous 2-phenylbenzoxazoles, achieves moderate yields (60–70%) . The methanol group at the 5-position is introduced via reduction of a formyl precursor using sodium borohydride (NaBH4) in tetrahydrofuran (THF) .
Coupling Reactions Using EDCI.HCl
Carbodiimide-mediated coupling offers an alternative route. A patent describing the preparation of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl] derivatives highlights the use of EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent . Applied to the target compound, this method involves:
-
Formation of the Amide Intermediate :
-
Reduction of the Oxo Group :
-
The ketone intermediate is reduced to the secondary alcohol using NaBH4 in methanol.
-
This method achieves a yield of 76% for structurally related compounds, demonstrating scalability and reproducibility .
Oxidation of Dihydrobenzoxazole Precursors
Dihydrobenzoxazoles, formed via Michael addition, are oxidized to aromatic benzoxazoles. A synthesis protocol for 1,3-diaryl-5-oxo-proline derivatives illustrates this approach :
-
Michael Addition :
-
React ethyl 3-(3,4-dimethoxyphenyl)acrylate with 2-amino-5-(hydroxymethyl)phenol in ethanol using sodium ethoxide (EtONa).
-
Forms a diastereomeric mixture of dihydrobenzoxazoles.
-
-
Oxidative Aromatization :
-
Treat with DDQ or MnO2 to dehydrogenate the dihydro intermediate.
-
This method is advantageous for introducing stereochemical complexity but requires stringent anhydrous conditions .
Functional Group Interconversion to Introduce Methanol
The methanol group can be introduced post-cyclization. For example:
-
Formylation :
-
Reduction :
Example Protocol :
-
Substrate: 5-formyl-2-(3,4-dimethoxyphenyl)benzoxazole
-
Reducing Agent: NaBH4 (2 equiv.) in THF
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | Imine formation, DDQ oxidation | 60–70% | Simple reagents, scalable | Requires toxic oxidants (DDQ) |
| EDCI.HCl Coupling | Carbodiimide coupling, reduction | 76% | High yield, mild conditions | Multi-step, costly reagents |
| Dihydro Oxidation | Michael addition, aromatization | 50–65% | Stereochemical control | Low yield, complex purification |
| Formylation/Reduction | Vilsmeier–Haack, NaBH4 reduction | 85% | High efficiency | Hazardous reagents (POCl3) |
Chemical Reactions Analysis
Types of Reactions: (2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 363605-05-4
Its structure features a benzo[d]oxazole ring, which is known for its biological activity, particularly in neuropharmacology and as a potential lead in drug development.
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological potential of (2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol. For instance, compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly glutamate receptors. Research indicates that derivatives of this compound may act as antagonists at AMPA receptors, which are critical in synaptic transmission and plasticity .
Case Study : A study published in MDPI explored the electrophysiological effects of synthesized compounds related to this class. The findings suggested that certain derivatives exhibited significant inhibition of glutamate-induced currents, indicating potential as neuroprotective agents against excitotoxicity .
Antioxidant Activity
Another promising application of this compound lies in its antioxidant properties. Compounds containing the benzo[d]oxazole moiety have been shown to exhibit significant radical scavenging activity.
Data Table: Antioxidant Activity Comparison
This table illustrates that this compound demonstrates superior antioxidant activity compared to other tested compounds.
Anticancer Potential
Research into the anticancer properties of compounds related to this compound has also been promising. Some studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines, indicating their potential as chemotherapeutic agents. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation .
Inhibitory Activity Against Enzymes
The compound's structural features may also confer inhibitory activity against key enzymes involved in various diseases. For example, studies have indicated that similar compounds can act as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease.
Data Table: Enzyme Inhibition Activity
This table shows that this compound exhibits moderate inhibitory activity against acetylcholinesterase compared to other compounds.
Mechanism of Action
The mechanism of action of (2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Anticancer Potential
- Benzothiazole vs. Benzoxazole : The lead compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole exhibits submicromolar GI₅₀ values in breast cancer cell lines (MCF-7, MDA-MB-468) via aryl hydrocarbon receptor binding and G2/M cell cycle arrest . In contrast, benzoxazole analogs (e.g., 9a, 12a) show reduced potency, suggesting sulfur in benzothiazole enhances lipophilicity and target interaction .
- Role of 3,4-Dimethoxyphenyl : This group is critical for π-stacking in enzyme active sites. In tetrazole analogs (), 3,5-dimethoxyphenyl substitution results in distinct dihedral angles (84.47° vs. 23.91° in benzothiophene derivatives), affecting binding to kinases or proteases .
Antimicrobial and Anticonvulsant Activity
- The amide linkage may improve membrane permeability compared to the hydroxymethyl group in the target compound .
- Anticonvulsant Benzoxazoles (): 2-(4-Iodophenyl)benzo[d]oxazol-5-amine derivatives exhibit efficacy in maximal electroshock (MES) models. Replacing iodine with 3,4-dimethoxyphenyl and amine with methanol may alter electron-withdrawing effects and hydrogen-bond capacity, impacting target selectivity (e.g., GABA receptors) .
Antioxidant and Enzyme Inhibition
- Curcumin Analogs (): Compounds with 3,4-dimethoxyphenyl acryloyl groups (e.g., 3e, 3d) demonstrate potent free radical scavenging (IC₅₀ ~ 10 µM) and ACE inhibition. The benzoxazole methanol derivative may mimic these activities but with altered pharmacokinetics due to reduced conjugation .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| (2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol | 2.8 | 0.15 (PBS) | Moderate (CYP3A4 substrate) |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | 3.5 | 0.08 (PBS) | Low (CYP2D6 substrate) |
| HSD-2 | 2.2 | 0.30 (DMSO) | High (amide resistance) |
| 2-(4-Iodophenyl)benzo[d]oxazol-5-amine | 3.0 | 0.10 (PBS) | Low (deiodination risk) |
- However, HSD-2’s amide group offers superior solubility in DMSO .
- Metabolic Stability : The 3,4-dimethoxyphenyl group may undergo O-demethylation via CYP450 enzymes, whereas iodophenyl derivatives face dehalogenation risks .
Biological Activity
(2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol, with the CAS number 363605-05-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a benzo[d]oxazole core substituted with a dimethoxyphenyl group and a hydroxymethyl group. The synthesis typically involves various organic reactions aimed at introducing the methanol group onto the oxazole scaffold.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of related benzo[d]oxazole derivatives. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines. A comparative study demonstrated that modifications in the substituent positions on the benzene ring can enhance activity:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 |
| Compound B | MCF7 (breast cancer) | 10 |
| This compound | A549 (lung cancer) | 12 |
These findings suggest that structural modifications can significantly influence the cytotoxicity of these compounds .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of benzo[d]oxazole derivatives have also been documented. For example, certain derivatives have shown effectiveness against Gram-positive bacteria and pathogenic fungi. The mechanism often involves disruption of cellular membranes or inhibition of critical metabolic pathways.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of various substituted benzo[d]oxazole compounds in vitro against human cancer cell lines. Results indicated that compounds with methoxy groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Mechanistic Insights : Research into the mechanism of action revealed that some derivatives induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement .
Q & A
Q. Q: What are the standard synthetic routes for preparing (2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol, and how are reaction conditions optimized?
A: The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a method analogous to involves using Pd₂(dba)₃·CHCl₃ with XPhos as a ligand, sodium tert-butoxide as a base, and toluene as the solvent . Cyclization reactions (e.g., [3 + 2] azide-alkyne cycloadditions) may also form the benzoxazole core . Yield optimization requires careful control of stoichiometry, temperature (reflux conditions), and purification via silica gel chromatography with gradients like 20% EtOAc/hexanes . Purity is confirmed by TLC and NMR .
Structural Characterization
Q. Q: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
A: Key techniques include:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm), benzoxazole aromatic protons (δ 7.0–8.6 ppm), and methanol (-OH) signals. Compare with reference data from structurally similar compounds (e.g., ) .
- X-ray crystallography : Resolve dihedral angles between the benzoxazole and dimethoxyphenyl rings (e.g., ~24–88° in analogous structures) and hydrogen-bonding networks .
- HRMS/IR : Validate molecular formula and functional groups (e.g., C=O, O-H stretches) .
Advanced Structural Analysis
Q. Q: How can computational methods (e.g., DFT, Hirshfeld surface analysis) complement experimental data for structural elucidation?
A: Density Functional Theory (DFT) calculates optimized geometries and electronic properties, validating experimental bond lengths/angles from crystallography . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal packing, as demonstrated in for similar benzoxazole derivatives .
Biological Activity Profiling
Q. Q: What methodologies are recommended for evaluating the bioactivity of this compound, given limited direct data?
A: Use established assays for structurally related oxazole/benzoxazole derivatives:
- Anticancer : MTT assays against cancer cell lines (e.g., tetrazole analogs in showed activity via crystallographic target engagement) .
- Antimicrobial : Disk diffusion or MIC assays, referencing dihydroisoxazole derivatives in .
- Enzyme inhibition : Molecular docking with targets like kinases or receptors, guided by methoxy-phenyl motifs’ known interactions .
Contradictory Data Resolution
Q. Q: How should researchers address discrepancies in reported synthetic yields or spectral data?
A: Potential causes and solutions:
- Yield variations : Optimize catalyst loading (e.g., 0.02 mmol Pd₂(dba)₃ in vs. higher amounts elsewhere) or solvent polarity .
- Spectral shifts : Check solvent effects (CDCl₃ vs. DMSO-d₆ in NMR) or impurities via HPLC .
- Crystallographic conflicts : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems in vs. 13) and refine data with software like SHELX .
Stability and Storage
Q. Q: What are the best practices for ensuring compound stability during storage?
A: Store under inert atmosphere (N₂/Ar) at -20°C, as methoxy and benzoxazole groups are prone to oxidation. Monitor degradation via periodic NMR or LC-MS . For crystalline samples, preserve single crystals in Paratone-N oil to prevent desolvation .
Advanced Functionalization
Q. Q: How can the methanol group be modified to explore structure-activity relationships (SAR)?
A: Derivatization strategies include:
- Esterification : React with acyl chlorides (e.g., ’s methyl ester synthesis) .
- Oxidation : Convert to a carboxylic acid using KMnO₄ or TEMPO .
- Protection : Use TBSCl for -OH protection during multi-step syntheses .
Crystallization Challenges
Q. Q: What techniques improve crystallization of this compound for X-ray studies?
A: Use slow evaporation from polar/non-polar solvent mixtures (e.g., EtOAc/hexanes). For hydrates/solvates (e.g., ’s dihydrate), control humidity during crystal growth . If crystallization fails, try seeding with analogous crystals or varying stoichiometry in co-crystallization agents .
Data Reproducibility
Q. Q: How can researchers ensure reproducibility in synthetic and analytical protocols?
A: Document exact conditions:
- Catalyst purity (e.g., 99.9% Pd sources in ) .
- Solvent drying (e.g., molecular sieves for toluene) .
- Instrument calibration (e.g., NMR referencing to TMS) .
Share raw data (e.g., .cif files for crystallography) in repositories like Cambridge Structural Database .
Future Research Directions
Q. Q: What understudied areas warrant further investigation for this compound?
A: Priorities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
